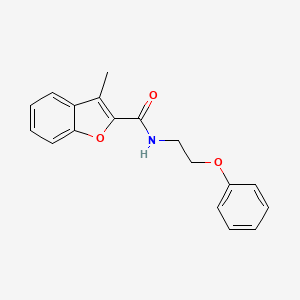![molecular formula C22H21N3O B12149920 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B12149920.png)
4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a complex organic compound that features a methoxy group, an indole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves multi-step organic reactions
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Introduction: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine.
Methoxy Group Addition: The methoxy group is typically introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings. For example, nitration can be achieved using a mixture of nitric and sulfuric acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid, while nitration of the aromatic rings can produce nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The indole moiety, in particular, is known for its presence in many pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The pyridine ring can interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[(2-methyl-1H-indol-3-yl)methyl]aniline: Lacks the pyridine ring, which may reduce its binding affinity to certain receptors.
N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
4-methoxy-N-[(1H-indol-3-yl)(pyridin-4-yl)methyl]aniline: Lacks the methyl group on the indole, which may affect its steric interactions and binding properties.
Uniqueness
The presence of both the methoxy group and the pyridine ring in 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline |
InChI |
InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3 |
InChI Key |
RXCOPTVGNPFBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149839.png)
![(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12149842.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12149846.png)
![2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12149850.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12149854.png)
![2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149859.png)
![4-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12149877.png)
![N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12149885.png)
![(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B12149896.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)ace tamide](/img/structure/B12149898.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12149905.png)
![N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B12149907.png)

